molecular formula C10H12Cl3N3 B7829885 [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine dihydrochloride

[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine dihydrochloride

Cat. No.: B7829885
M. Wt: 280.6 g/mol
InChI Key: SHCIIHFMRCKCAF-UHFFFAOYSA-N
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Description

[4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine dihydrochloride is an organic compound with a pyrazole core substituted with a chloro group at position 5 and a methyl group at position 3. The phenyl ring is functionalized at the para position with an amine group, and the molecule exists as a dihydrochloride salt to enhance stability and solubility.

The compound’s dihydrochloride form improves aqueous solubility, a critical feature for pharmaceutical applications. Analogous compounds, such as [3-(1H-pyrazol-1-yl)phenyl]amine dihydrochloride, are reported as white crystalline powders soluble in water and alcohol but sparingly soluble in chloroform and carbon disulfide .

Properties

IUPAC Name

4-(5-chloro-3-methylpyrazol-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.2ClH/c1-7-6-10(11)14(13-7)9-4-2-8(12)3-5-9;;/h2-6H,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCIIHFMRCKCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine dihydrochloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its anti-inflammatory, analgesic, and cytotoxic properties, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine dihydrochloride can be represented as follows:

C10H10Cl2N4\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}_4

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine derivatives with appropriate chlorinated substrates. Recent studies have focused on optimizing synthetic routes to enhance yield and reduce toxicity.

Anti-inflammatory Activity

Research indicates that derivatives of [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine exhibit significant anti-inflammatory effects. A study reported that certain analogues showed up to 81.91% inhibition of inflammation in tested models, which is substantial compared to standard anti-inflammatory agents .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has demonstrated analgesic activity. For instance, one study reported an analgesic effect with an inhibition rate of 53.25% , indicating its potential use in pain management therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine on various cancer cell lines. The results showed promising cytotoxic effects against several human cancer types, suggesting its potential as a chemotherapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema in rats. The most potent compound from the series was found to significantly reduce edema compared to control groups, showcasing its therapeutic potential .
  • Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of [4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenyl]amine against human breast cancer cells (MCF7). The compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating significant cell death at higher concentrations .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatory81.91% inhibition
Analgesic53.25% inhibition
CytotoxicitySignificant cell death

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

Compound Name Molecular Formula Substituents (Pyrazole/Phenyl) Salt Form CAS Number Applications Safety Profile
Target Compound Likely C₁₀H₁₁Cl₃N₄ 5-Cl, 3-Me (pyrazole); 4-NH₂ (phenyl) Dihydrochloride N/A Research (discontinued) Likely irritant
[3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride C₉H₁₀Cl₂N₄ 1-H (pyrazole); 3-NH₂ (phenyl) Dihydrochloride N/A Research (structural studies) IRRITANT
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride C₆H₁₂Cl₂N₃ 3-Me (pyrazole); 4-CH₂NHCH₃ Dihydrochloride 1909327-84-9 Pharmaceuticals, material science Requires careful handling
Impurity D(EP) (from ) C₁₄H₂₁Cl₂N₂O₃ 5-Amino, acetyl (phenyl); hydroxypropoxy Dihydrochloride N/A Pharmaceutical impurity analysis Not specified

Key Observations :

  • Substituent Position : The target compound’s pyrazole substituents (5-Cl, 3-Me) and para-amine phenyl group distinguish it from analogues like [3-(1H-pyrazol-1-yl)phenyl]amine dihydrochloride, where the pyrazole is attached at the phenyl meta position . Substituent positioning significantly impacts biological activity and binding affinity.
  • Salt Forms: All compared compounds are hydrochloride or dihydrochloride salts, enhancing solubility but varying in stability.
Physicochemical Properties
  • Solubility : While direct data are lacking, the dihydrochloride form of the target compound likely shares high water solubility with analogues like [3-(1H-pyrazol-1-yl)phenyl]amine dihydrochloride .
  • Purity: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is noted for ≥95% purity, ensuring reliability in experimental settings . The target compound’s discontinuation may reflect difficulties in maintaining such standards .

Research Findings and Challenges

  • Synthesis and Stability : The discontinuation of the target compound () suggests challenges in synthesis, purification, or long-term stability compared to analogues like Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride, which remains actively used .
  • Safety : Pyrazole-based amines often require careful handling due to irritant properties. For example, [3-(1H-pyrazol-1-yl)phenyl]amine dihydrochloride is classified as an irritant , and similar precautions likely apply to the target compound.

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